Cas no 857272-53-8 (3,4-dihydro-7-(hydroxymethyl)-2(1H)-Quinolinone)

3,4-dihydro-7-(hydroxymethyl)-2(1H)-Quinolinone structure
857272-53-8 structure
상품 이름:3,4-dihydro-7-(hydroxymethyl)-2(1H)-Quinolinone
CAS 번호:857272-53-8
MF:C10H11NO2
메가와트:177.199842691422
MDL:MFCD13179402
CID:1023720
PubChem ID:53393348

3,4-dihydro-7-(hydroxymethyl)-2(1H)-Quinolinone 화학적 및 물리적 성질

이름 및 식별자

    • 3,4-dihydro-7-(hydroxymethyl)-2(1H)-Quinolinone
    • 7-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one
    • 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
    • 7-hydroxymethyl-3,4-dihydro-1H-quinolin-2-one
    • 3,4-Dihydro-7-(hydroxymethyl)-2(1H)-quinolinone (ACI)
    • AKOS015904573
    • D73346
    • 857272-53-8
    • DB-076408
    • SCHEMBL2221081
    • CS-15916
    • CS-0066693
    • DTXSID30693868
    • QJVHACDKAXCDGJ-UHFFFAOYSA-N
    • MDL: MFCD13179402
    • 인치: 1S/C10H11NO2/c12-6-7-1-2-8-3-4-10(13)11-9(8)5-7/h1-2,5,12H,3-4,6H2,(H,11,13)
    • InChIKey: QJVHACDKAXCDGJ-UHFFFAOYSA-N
    • 미소: O=C1CCC2C(=CC(CO)=CC=2)N1

계산된 속성

  • 정밀분자량: 177.07900
  • 동위원소 질량: 177.078978594g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 205
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 49.3Ų
  • 소수점 매개변수 계산 참조값(XlogP): 0.2

실험적 성질

  • PSA: 49.33000
  • LogP: 1.20160

3,4-dihydro-7-(hydroxymethyl)-2(1H)-Quinolinone 보안 정보

3,4-dihydro-7-(hydroxymethyl)-2(1H)-Quinolinone 세관 데이터

  • 세관 번호:2933790090
  • 세관 데이터:

    ?? ?? ??:

    2933790090

    개요:

    2933790090 기타 네세틸아미드.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:9.0% ????:20.0%

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    요약:

    2933790090. 기타 네세틸아미드.부가가치세: 17.0%. 환급률: 9.0%.??? ??:9.0%. General tariff:20.0%

3,4-dihydro-7-(hydroxymethyl)-2(1H)-Quinolinone 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
eNovation Chemicals LLC
K07025-2g
3,4-dihydro-7-(hydroxymethyl)-2(1H)-Quinolinone
857272-53-8 97%
2g
$720 2024-07-28
eNovation Chemicals LLC
K07025-10g
3,4-dihydro-7-(hydroxymethyl)-2(1H)-Quinolinone
857272-53-8 97%
10g
$2540 2024-07-28
Alichem
A189005463-1g
7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
857272-53-8 95%
1g
$620.00 2023-08-31
A2B Chem LLC
AC31263-1g
7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
857272-53-8 95.00%
1g
$585.00 2024-04-19
A2B Chem LLC
AC31263-250mg
7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
857272-53-8 >98%
250mg
$448.00 2024-04-19
1PlusChem
1P004Z27-100mg
7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
857272-53-8 >98%
100mg
$225.00 2024-04-21
Aaron
AR004ZAJ-250mg
7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
857272-53-8 97%
250mg
$238.00 2025-02-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1137333-1g
7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
857272-53-8 97%
1g
¥6186.00 2024-07-28
eNovation Chemicals LLC
K07025-5g
3,4-dihydro-7-(hydroxymethyl)-2(1H)-Quinolinone
857272-53-8 97%
5g
$1430 2025-02-24
eNovation Chemicals LLC
K07025-5g
3,4-dihydro-7-(hydroxymethyl)-2(1H)-Quinolinone
857272-53-8 97%
5g
$1430 2025-02-21

3,4-dihydro-7-(hydroxymethyl)-2(1H)-Quinolinone 합성 방법

Synthetic Routes 1

반응 조건
1.1 Reagents: Pyridine Solvents: Chloroform ;  10 min, 25 °C; 25 °C → 0 °C
1.2 0 °C; 10 min, 0 °C; 20 min, 25 °C
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  12 h, 80 °C
3.1 Reagents: Formic acid Catalysts: Nickel ;  2 h, 100 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 3 h, 15 °C
참조
Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues
Du, Guoxin ; et al, Medicinal Chemistry Research, 2022, 31(4), 555-579

Synthetic Routes 2

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  cooled
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Water
참조
Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists
Xia, Yuehan; et al, European Journal of Medicinal Chemistry, 2021, 211,

Synthetic Routes 3

반응 조건
1.1 Reagents: Formic acid Catalysts: Nickel ;  2 h, 100 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 3 h, 15 °C
참조
Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues
Du, Guoxin ; et al, Medicinal Chemistry Research, 2022, 31(4), 555-579

Synthetic Routes 4

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  tert-Butanol ;  1.5 h, 75 °C; 1.5 h, reflux
참조
Preparation of 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
Chen, Jie; et al, Huaxue Shiji, 2015, 37(12), 1127-1130

Synthetic Routes 5

반응 조건
1.1 Reagents: Tripotassium phosphate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  Bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphin… Solvents: Methanol ,  2-Methyl-2-butanol ;  overnight, 110 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  cooled
2.2 Reagents: Water
2.3 Reagents: Sodium hydroxide Solvents: Water
2.4 Reagents: Water
참조
Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists
Xia, Yuehan; et al, European Journal of Medicinal Chemistry, 2021, 211,

Synthetic Routes 6

반응 조건
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  45 min, reflux
2.1 Catalysts: p-Toluenesulfonic acid ;  0.5 h, reflux
3.1 Reagents: Sodium borohydride Solvents: Methanol ,  tert-Butanol ;  1.5 h, 75 °C; 1.5 h, reflux
참조
Preparation of 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
Chen, Jie; et al, Huaxue Shiji, 2015, 37(12), 1127-1130

Synthetic Routes 7

반응 조건
1.1 Catalysts: Sulfuric acid ;  4 h, 70 °C
2.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  45 min, reflux
3.1 Catalysts: p-Toluenesulfonic acid ;  0.5 h, reflux
4.1 Reagents: Sodium borohydride Solvents: Methanol ,  tert-Butanol ;  1.5 h, 75 °C; 1.5 h, reflux
참조
Preparation of 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
Chen, Jie; et al, Huaxue Shiji, 2015, 37(12), 1127-1130

Synthetic Routes 8

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 3 h, 15 °C
참조
Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues
Du, Guoxin ; et al, Medicinal Chemistry Research, 2022, 31(4), 555-579

Synthetic Routes 9

반응 조건
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  12 h, 80 °C
2.1 Reagents: Formic acid Catalysts: Nickel ;  2 h, 100 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 3 h, 15 °C
참조
Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues
Du, Guoxin ; et al, Medicinal Chemistry Research, 2022, 31(4), 555-579

Synthetic Routes 10

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid ;  0.5 h, reflux
2.1 Reagents: Sodium borohydride Solvents: Methanol ,  tert-Butanol ;  1.5 h, 75 °C; 1.5 h, reflux
참조
Preparation of 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
Chen, Jie; et al, Huaxue Shiji, 2015, 37(12), 1127-1130

3,4-dihydro-7-(hydroxymethyl)-2(1H)-Quinolinone Raw materials

3,4-dihydro-7-(hydroxymethyl)-2(1H)-Quinolinone Preparation Products

추천 기사

추천 공급업체
Heyuan Broad Spectrum Biotechnology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
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Heyuan Broad Spectrum Biotechnology Co., Ltd
atkchemica
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Audited Supplier 감사 대상 공급업체
중국 공급자
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atkchemica
Taian Jiayue Biochemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Taian Jiayue Biochemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Jincang Pharmaceutical (Shanghai) Co., LTD.
Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Zhangzhou Sinobioway Peptide Co.,Ltd.